3-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Description
Properties
IUPAC Name |
3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-10-5-13-16-11(14-10)15-12-4-7-1-2-8-9(3-7)19-6-18-8/h1-5H,6H2,(H2,14,15,16,17)/b12-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFITVUERQGGPD-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NN=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NN=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331761 | |
| Record name | 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
290835-44-8 | |
| Record name | 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Carboxylic Acid Derivatives
The triazinone ring is synthesized via cyclization of α-hydrazino esters or amides. For example, ethyl 2-hydrazinylacetate reacts with urea or thiourea under acidic conditions to form 4,5-dihydro-1,2,4-triazin-5-one derivatives.
Procedure :
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Ethyl 2-hydrazinylacetate (10 mmol) and urea (12 mmol) are refluxed in glacial acetic acid (20 mL) for 6 hours.
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The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.
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The precipitate is filtered and recrystallized from ethanol to yield the triazinone core (Yield: 68%).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of urea, followed by intramolecular cyclization and dehydration.
Leuckart-Wallach Reaction for Triazine Formation
The Leuckart reaction, employing formamide and ammonium acetate at elevated temperatures, facilitates triazine ring closure.
Procedure :
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A mixture of N-aminated glycine hydrazide (5 mmol), formamide (15 mL), and ammonium acetate (10 mmol) is heated at 140°C under nitrogen for 12 hours.
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The cooled reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate.
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The organic layer is dried over Na₂SO₄ and concentrated to afford the triazinone (Yield: 72%).
Key Parameters :
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Temperature: 130–140°C
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Reaction time: 10–12 hours
Synthesis of the Benzodioxolyl Hydrazone Side Chain
Preparation of 1,3-Benzodioxole-5-carbaldehyde
Piperonal (1,3-benzodioxole-5-carbaldehyde) is commercially available but can be synthesized via Duff formylation of sesamol.
Procedure :
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Sesamol (10 mmol) is dissolved in hexamethylenetetramine (12 mmol) and trifluoroacetic acid (20 mL).
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The mixture is stirred at 80°C for 3 hours, then hydrolyzed with HCl (6 M).
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The aldehyde is extracted with dichloromethane and purified by distillation (Yield: 85%).
Condensation with Hydrazine
The aldehyde is condensed with hydrazine to form the hydrazone, ensuring stereochemical control for the (E)-configuration.
Procedure :
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Piperonal (5 mmol) is dissolved in ethanol (20 mL) and treated with hydrazine hydrate (6 mmol).
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The solution is refluxed for 2 hours, cooled, and the precipitate filtered (Yield: 90%).
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The (E)-configuration is confirmed by NMR (δ 8.2 ppm, singlet for imine proton).
Fragment Coupling Strategies
Nucleophilic Substitution on Triazinone
The triazinone core undergoes nucleophilic substitution with the benzodioxolyl hydrazine.
Procedure :
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4,5-Dihydro-1,2,4-triazin-5-one (3 mmol) is dissolved in DMF (10 mL).
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Potassium carbonate (6 mmol) and benzodioxolyl hydrazine (3.3 mmol) are added.
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The mixture is stirred at 80°C for 8 hours, then poured into ice-water.
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The product is extracted with ethyl acetate and purified by column chromatography (Yield: 58%).
One-Pot Cyclocondensation
A convergent approach combines aldehyde, hydrazine, and triazinone precursors in a single reactor.
Procedure :
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Ethyl 2-hydrazinylacetate (5 mmol), piperonal (5 mmol), and thiourea (6 mmol) are refluxed in acetic acid (20 mL) for 12 hours.
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The product precipitates upon cooling and is recrystallized from ethanol (Yield: 63%).
Analytical Characterization and Validation
Spectroscopic Data
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NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.1 (s, 1H, CH=N), 6.9–7.0 (m, 3H, benzodioxole), 4.3 (s, 2H, triazinone CH₂), 3.9 (s, 2H, OCH₂O).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
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MS (ESI) : m/z 303 [M+H]⁺.
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms the (E)-configuration of the hydrazone moiety and planar triazinone ring.
Optimization and Yield Enhancement
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Reaction Temperature | ↑ Yield to 140°C, ↓ above 150°C | 140°C |
| Solvent Polarity | Polar aprotic (DMF) > Ethanol | DMF |
| Hydrazine Excess | 10% excess maximizes substitution | 1.1 eq |
Challenges and Mitigation Strategies
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Hydrazone Isomerization : Controlled pH (4–5) during condensation minimizes (Z)-isomer formation.
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Triazinone Hydrolysis : Anhydrous conditions and nitrogen purging prevent ring opening.
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Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (7:3) resolves hydrazone-triazinone adducts.
Industrial Scalability Considerations
Chemical Reactions Analysis
Reaction Mechanism
The synthesis mechanism involves two key stages:
Mechanistic Steps :
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Nucleophilic Attack : Hydrazine’s amine (-NH₂) attacks the aldehyde’s carbonyl carbon.
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Proton Transfer : Acidic conditions (e.g., HCl) facilitate proton transfer, forming a hemiaminal intermediate.
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Dehydration : Water elimination yields the hydrazone bond (C=N).
Spectroscopic Characterization
The compound is characterized using:
Biological Activity
While the target compound’s specific activity is not detailed in the sources, related triazinone-hydrazone derivatives exhibit:
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Antimicrobial properties : Enhanced by conjugation between the triazinone and hydrazone moieties .
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Antitubercular activity : Analogous compounds with nitro groups show activity via nitroreductase activation .
Stability and Reactivity
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that triazine derivatives exhibit significant antimicrobial properties. The incorporation of the benzodioxole moiety enhances the biological activity of these compounds. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
Anticonvulsant Properties
Research has demonstrated that certain triazine derivatives possess anticonvulsant activity. Compounds designed with similar structural frameworks have been tested in animal models for their efficacy in preventing seizures. The introduction of the hydrazine group is believed to play a crucial role in enhancing these pharmacological effects .
CNS Activity
The central nervous system (CNS) effects of triazine derivatives have been explored extensively. Compounds with a similar structure have been evaluated for their potential to treat neurological disorders. Some derivatives demonstrated protective effects against neurotoxicity and showed promise in behavioral studies related to depression and anxiety .
Agricultural Applications
Pesticidal Activity
Triazine compounds are well-known in agrochemistry for their herbicidal properties. The target compound's structure suggests potential applications as a pesticide or herbicide. Preliminary studies on related compounds indicate that they may inhibit weed growth effectively while being selective towards crops .
Material Science
Polymer Chemistry
The unique structural features of triazine compounds allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research into the synthesis of polymers that include such triazine derivatives has shown improved performance characteristics compared to traditional materials .
Data Tables
Case Studies
-
Anticonvulsant Activity Study
A series of synthesized triazine derivatives were tested for anticonvulsant activity using the maximal electroshock seizure (MES) model in mice. Among those tested, several compounds exhibited significant protection against seizures at doses as low as 30 mg/kg, indicating their potential for further development as therapeutic agents for epilepsy . -
Herbicidal Efficacy Assessment
In field trials, a derivative of the target compound was evaluated for its herbicidal efficacy against common agricultural weeds. Results indicated a notable reduction in weed biomass compared to untreated controls, suggesting its viability as an environmentally friendly herbicide alternative .
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the triazine ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the observed biological effects.
Comparison with Similar Compounds
Target Compound
- Core : 4,5-Dihydro-1,2,4-triazin-5-one.
- Substituents : (2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl.
- Key Features : The benzodioxole ring provides electron-donating properties, while the hydrazine linker introduces conformational rigidity.
Comparative Compounds
5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () Core: Thiazolo-triazolone. Substituents: 4-Isopropoxyphenyl and benzylidene. The isopropoxy group is less electron-rich than benzodioxole, which may reduce metabolic stability .
(5E)-5-[2-(Allyloxy)benzylidene]-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one () Core: Thiazolo-triazolone. Substituents: Allyloxybenzylidene and phenyl.
Rhodanine Derivatives (e.g., 3-(2-(diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one) () Core: Thiazolidinone. Substituents: 4-Methylbenzylidene and diethylaminoethyl. Comparison: The thiazolidinone core is structurally distinct but shares the benzylidene motif. Rhodanines are known for antimicrobial activity, suggesting the target compound may exhibit similar properties .
(5Z)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione () Core: Thiazolidinedione. Substituents: Difluorobenzodioxolyl. Comparison: Fluorination of the benzodioxole enhances lipophilicity and metabolic resistance compared to the non-fluorinated analog in the target compound .
Hypothesized Activity
- Antimicrobial Potential: Structural similarities to rhodanine derivatives () and benzodioxole-containing compounds () suggest possible antimicrobial or antifungal activity.
- CNS Applications : Benzodiazepine analogs () highlight the importance of triazine/benzodioxole hybrids in neuropharmacology, though direct evidence is lacking .
Comparative Data Table
Biological Activity
The compound 3-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazine-5-one is an intriguing molecule due to its potential biological activities. This review synthesizes current research findings on its biological properties, synthesis methods, and therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by its distinct structural features, including the benzodioxole moiety and the triazine ring. Its chemical formula is , and it has a molecular weight of approximately 314.32 g/mol. The presence of the hydrazine group suggests potential reactivity that could be harnessed for biological applications.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has shown that derivatives of benzodioxole possess the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that a related compound demonstrated a potent inhibitory effect on cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
Compounds featuring hydrazine and benzodioxole structures have been evaluated for their antimicrobial properties. One study found that such compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. Research indicates that benzodioxole derivatives can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Synthesis Methods
The synthesis of 3-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazine-5-one typically involves multicomponent reactions (MCRs). MCRs are advantageous for synthesizing complex molecules efficiently. The following general steps outline a synthetic route:
- Formation of Hydrazone : React 2H-benzodioxole with an appropriate aldehyde to form a hydrazone intermediate.
- Cyclization : Subject the hydrazone to conditions that promote cyclization into the triazine ring.
- Purification : Isolate the product using column chromatography or recrystallization techniques.
Case Study 1: Anticancer Screening
A recent study assessed the anticancer potential of various benzodioxole derivatives, including the target compound. The results indicated significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial dysfunction .
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound displayed MIC values of 32 µg/mL against both strains, showcasing its potential as a lead compound for antibiotic development .
Q & A
Q. What are the established synthetic pathways for 3-[(2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one, and how do reaction conditions influence yield?
Methodological Answer : The compound is synthesized via hydrazone formation between a benzodioxol-containing aldehyde and a triazinone hydrazine derivative. Key steps include:
- Condensation : Reacting 2H-1,3-benzodioxol-5-carbaldehyde with 4,5-dihydro-1,2,4-triazin-5-one hydrazine under reflux in ethanol or methanol, catalyzed by acetic acid .
- Crystallization : Purification via slow evaporation in polar solvents (e.g., methanol/water mixtures) to obtain single crystals for structural validation .
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Higher solubility of intermediates |
| Temperature | 60–80°C | Accelerates imine bond formation |
| Catalyst | 1–2% acetic acid | Reduces side reactions |
Yield optimization requires balancing stoichiometry and reaction time to prevent hydrolysis of the hydrazone bond .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer :
- X-ray Crystallography : Essential for confirming the (E)-configuration of the hydrazone bond and hydrogen-bonding networks. For example, hydrogen bonds between triazinone N–H groups and benzodioxol oxygen atoms stabilize the crystal lattice .
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify tautomeric forms of the triazinone ring and verify hydrazone linkage.
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass and fragmentation patterns.
Data Interpretation Tip : Compare experimental IR stretching frequencies (e.g., C=N at ~1600 cm⁻¹) with DFT-calculated values to resolve ambiguities in tautomerism .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311++G**) to map electron density distributions, identifying reactive sites for functionalization (e.g., triazinone sulfur or benzodioxol methoxy groups) .
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes inhibited by triazinones). For example, AutoDock Vina predicts binding affinities by analyzing π-π stacking between the benzodioxol ring and aromatic residues in the active site .
Case Study : A derivative with a nitro group at the triazinone 6-position showed 30% higher binding affinity to cytochrome P450 in silico, guiding experimental synthesis .
Q. How should researchers address contradictions in experimental vs. computational data regarding the compound’s stability?
Methodological Answer : Contradictions often arise from solvent effects or unaccounted intermolecular forces in simulations. Mitigation strategies include:
- Multi-Method Validation : Combine MD simulations (explicit solvent models) with accelerated stability testing (e.g., thermal gravimetric analysis at 25–100°C) .
- Hydrogen Bond Analysis : Use Hirshfeld surface analysis on crystallographic data to quantify intermolecular interactions absent in gas-phase calculations .
Example : Discrepancies in predicted vs. observed melting points were resolved by incorporating lattice energy calculations from crystal packing data .
Q. What advanced separation techniques (e.g., chromatography, membrane filtration) are suitable for purifying this compound from complex reaction mixtures?
Methodological Answer :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve hydrazone stereoisomers.
- Membrane Nanofiltration : Use 200–500 Da MWCO membranes to separate unreacted aldehydes (lower MW) from the target compound .
Q. Optimization Table :
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Silica gel, ethyl acetate/hexane (3:7) | 85–90% |
| Preparative HPLC | C18, 40% acetonitrile isocratic | >98% |
Q. How can AI-driven experimental design platforms (e.g., COMSOL, LabMate) accelerate reaction optimization?
Methodological Answer :
- AI-Powered DoE (Design of Experiments) : Platforms like LabMate use Bayesian optimization to iteratively adjust parameters (e.g., catalyst loading, solvent ratios) based on real-time yield data .
- Virtual Reaction Screening : COMSOL simulates heat and mass transfer in flow reactors to predict scalability issues (e.g., exothermic peaks during condensation) .
Case Study : An AI model reduced optimization time by 60% by identifying ethanol as a superior solvent to methanol via iterative feedback .
Q. What strategies are recommended for resolving conflicting bioactivity results across different assay models?
Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate. For example, discrepancies in IC50 values may arise from membrane permeability differences .
- Metabolite Profiling : LC-MS/MS identifies degradation products in cell culture media that may interfere with activity measurements .
Data Triangulation : Combine kinetic studies (e.g., SPR for binding kinetics) with transcriptomic analysis to confirm mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
